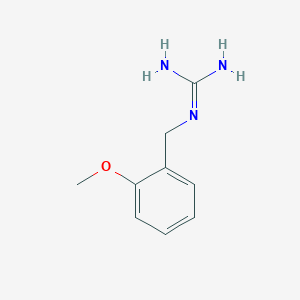

1-(2-Methoxybenzyl)guanidine

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-[(2-methoxyphenyl)methyl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-13-8-5-3-2-4-7(8)6-12-9(10)11/h2-5H,6H2,1H3,(H4,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STLLWMVKGSDWJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00385465 | |

| Record name | 1-(2-methoxybenzyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00385465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

224947-74-4 | |

| Record name | 1-(2-methoxybenzyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00385465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1 2 Methoxybenzyl Guanidine and Its Analogues

Classical and Modern Approaches to Guanidine (B92328) Synthesis

The synthesis of the guanidine moiety is a cornerstone of medicinal and organic chemistry. researchgate.netrsc.org Generally, these syntheses involve the reaction of an amine with a suitable guanylating agent, which acts as an electrophilic source of the guanidine carbon. researchgate.net To manage the high reactivity and potential purification challenges, these methods often employ protecting groups, with Boc (tert-butoxycarbonyl) being the most common. researchgate.net

Synthesis via Thiourea (B124793) Derivatives and Activating Agents

A well-established and frequently utilized route to substituted guanidines involves the reaction of amines with thiourea derivatives. researchgate.netresearchgate.net This method requires an activating agent to facilitate the conversion, as the thiourea itself is not sufficiently electrophilic. The process is believed to proceed through a carbodiimide (B86325) intermediate. researchgate.netrsc.org

A variety of activating agents have been developed to promote this transformation. Historically, thiophilic metal salts such as mercuric chloride (HgCl₂) were popular but are now often avoided due to their toxicity. researchgate.netrsc.orgnih.gov Modern approaches favor the use of peptide coupling reagents or other activators that circumvent the need for heavy metals. researchgate.netrsc.org For instance, the use of cyanuric chloride (TCT) has been presented as an effective alternative to HgCl₂ for activating di-Boc-thiourea, eliminating hazardous waste without a significant loss in yield. organic-chemistry.org Thioureas bearing electron-withdrawing protecting groups are often used to minimize the decomposition of the carbodiimide intermediate. researchgate.netrsc.org

Table 1: Selected Activating Agents for Guanidine Synthesis from Thioureas | Activating Agent | Description | Reference | | :--- | :--- | :--- | | Mercuric Chloride (HgCl₂) | A classical, highly effective but toxic thiophilic metal salt. researchgate.netnih.gov | | Mukaiyama's Reagent | A common peptide coupling reagent also used for thiourea activation. rsc.org | | Cyanuric Chloride (TCT) | An environmentally safer alternative to heavy-metal salts. organic-chemistry.org | | Bismuth Catalysts | A recently developed catalyst system affording high yields. nih.gov | | Coupling Reagents (e.g., EDCI) | Water-soluble carbodiimides used to activate the thiourea. nih.gov |

Guanylation Reactions Utilizing S-Alkylisothiourea Reagents

The reaction between an amine and an S-alkylisothiourea, most commonly S-methylisothiourea, is one of the oldest and most effective methods for preparing guanidines. sci-hub.cat These reagents are highly efficient guanidylating agents. researchgate.net The primary drawback of this method is the production of noxious alkanethiols as byproducts. sci-hub.cat

To enhance stability and control reactivity, N-protected S-alkylisothiourea derivatives are widely used. rsc.orgnih.gov Reagents like N,N′-di-Boc-S-methylisothiourea are frequently employed in the synthesis of complex molecules, reacting with amines in the presence of a base or a coupling agent like HgCl₂ to form the protected guanidine, which can then be deprotected. nih.govmdpi.com This method is a cornerstone in the synthesis of substituted benzyl (B1604629) guanidines. nih.govmdpi.com Acyclic guanidines can also be obtained in a single step by reacting isothiouronium iodides with amines under ambient conditions, avoiding the need for protection-deprotection steps. researchgate.net

Table 2: Common S-Alkylisothiourea-Based Guanylating Agents | Reagent | Description | Reference | | :--- | :--- | :--- | | S-Methylisothiourea Sulfate | A simple and effective, though odorous, guanylating agent. sci-hub.cat | | N,N′-di-Boc-S-methylisothiourea | A widely used, protected reagent that allows for controlled guanylation. nih.govmdpi.com | | Isothiouronium Iodides | Allows for direct synthesis of acyclic guanidines without protecting groups. researchgate.net | | N,N′-bis(Cbz)-S-methylisothiourea | Alternative protected reagents developed for specific applications. organic-chemistry.org |

Formation from Amines and Cyanamides

The nucleophilic addition of an amine to a cyanamide (B42294) derivative is another foundational method for constructing the guanidine framework. sci-hub.catscholaris.ca However, the direct reaction often requires harsh conditions. dergipark.org.tr The use of toxic reagents like cyanogen (B1215507) bromide is a known variation of this approach, which can be effective but poses significant handling risks. rsc.org

Modern advancements have introduced catalytic systems to facilitate this reaction under milder conditions. For example, scandium(III) triflate has been shown to be an effective catalyst for the guanylation of various amines with cyanamide in water, which is particularly useful for water-soluble substrates like peptides. organic-chemistry.org Copper-catalyzed three-component reactions involving cyanamides, arylboronic acids, and amines have also been developed for the rapid assembly of trisubstituted aryl guanidines. researchgate.netorganic-chemistry.org

Application of Carbodiimides in Guanidine Assembly

The addition of amine N-H bonds across a carbodiimide C=N double bond is a highly efficient and atom-economical pathway to N,N′,N″-trisubstituted guanidines. dergipark.org.tracs.org This method avoids the formation of byproducts, which is a significant advantage over thiourea- or isothiourea-based routes. dergipark.org.tr

While the reaction can occur without a catalyst, it often requires harsh conditions, and less nucleophilic amines like anilines may not react at all even with prolonged heating. rsc.orgdergipark.org.tr Consequently, a wide array of catalysts has been developed to promote the transformation. These include main-group metal compounds, such as ZnEt₂, and rare-earth metal amido complexes. researchgate.netdergipark.org.tr The catalytic guanylation of amines with carbodiimides has become an area of intensive research, with over 40 different catalytic systems reported, highlighting its importance in modern organic synthesis. acs.org

Targeted Synthetic Routes to Methoxybenzyl-Substituted Guanidines

The synthesis of specifically substituted guanidines, such as 1-(2-Methoxybenzyl)guanidine, relies on adapting general synthetic principles to incorporate the desired structural motifs. The key challenge is the efficient introduction of the 2-methoxybenzyl group.

Strategies for Introducing the 2-Methoxybenzyl Moiety

There are several strategic approaches to constructing methoxybenzyl-substituted guanidines. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Strategy 1: Guanylation of a Pre-formed Benzylamine This is arguably the most direct and common approach. The synthesis begins with the corresponding benzylamine, in this case, 2-methoxybenzylamine (B130920). This amine is then treated with a guanylating agent using one of the methods described in section 2.1. For example, reacting 2-methoxybenzylamine with a protected S-methylisothiourea, such as N,N′-di-Boc-S-methylisothiourea, in the presence of a coupling agent and base, would yield the protected guanidine. nih.govmdpi.com A final deprotection step, typically with a strong acid like trifluoroacetic acid (TFA), would furnish the target compound, this compound. nih.govmdpi.com This strategy offers high flexibility and control.

Strategy 2: Using a Methoxybenzyl Guanidine as a Guanidinylating Agent An alternative strategy involves using a pre-formed methoxybenzyl guanidine as a building block itself. Research has shown that p-methoxybenzyl (PMB) guanidine can act as a guanidinylation agent in modified Ullmann cross-coupling reactions to synthesize various aryl and heteroaryl guanidines. researchgate.netorganic-chemistry.org This approach transfers the entire guanidine moiety, already bearing the methoxybenzyl group, onto an aryl or heteroaryl halide. While the documented example uses the para-isomer, this strategy demonstrates the principle of using the substituted guanidine as a reagent for further elaboration.

Strategy 3: Synthesis from a Methoxybenzyl-Substituted Precursor A third approach involves building the guanidine or a related heterocyclic system from a precursor that already contains the 2-methoxybenzyl group. For instance, the synthesis of 6-(2-methoxybenzyl)-1,3,5-triazine-2,4-diamine has been achieved through the microwave-assisted reaction of 2-methoxybenzonitrile (B147131) with cyanoguanidine. monash.edu Although this yields a triazine ring rather than an acyclic guanidine, it exemplifies a strategy where the core is constructed around the existing substituted benzyl moiety.

Table 3: Summary of Synthetic Strategies for Methoxybenzyl Guanidines

| Strategy | Description | Key Precursors | Reference |

|---|---|---|---|

| Guanylation of Amine | The 2-methoxybenzylamine is synthesized or procured first, then converted to a guanidine. | 2-Methoxybenzylamine, Guanylating Agent (e.g., di-Boc-S-methylisothiourea) | mdpi.com, nih.gov |

| Guanidinylating Agent | A pre-formed methoxybenzyl guanidine is used to transfer the guanidine group to another molecule. | p-Methoxybenzyl guanidine, Aryl Halide | organic-chemistry.org |

One-Pot Synthesis Methodologies for Guanidine Derivatives

One-pot synthesis methodologies offer an efficient and streamlined approach to constructing complex molecules like guanidine derivatives from simple precursors in a single reaction vessel, minimizing intermediate isolation steps. Several modern techniques have been developed for the synthesis of N,N'-disubstituted and other guanidines, which are applicable to the synthesis of analogues of this compound.

The Biginelli reaction, a classic multicomponent condensation, has also been adapted for the one-pot synthesis of guanidine-containing heterocycles. While traditionally used with urea (B33335) or thiourea, the reaction can be performed with guanidine hydrochloride to produce 2-iminodihydropyrimidines, although this variation is less common. These methods highlight the versatility of one-pot strategies in generating a diverse range of guanidine derivatives efficiently.

Table 1: Overview of One-Pot Synthesis Methodologies for Guanidine Derivatives

| Method | Reactants | Key Features | Product Type | Reference |

|---|---|---|---|---|

| Isocyanide-based Synthesis | N-chlorophthalimide, isocyanide, amine | Sequential one-pot protocol; mild conditions; proceeds via N-phthaloylguanidine intermediate. | N,N'-disubstituted guanidines | |

| Electrochemical Synthesis | Isothiocyanate, amine | Uses NaI as mediator and electrolyte in aqueous media; cost-effective and environmentally friendly. | Substituted guanidines |

Stereoselective Synthesis of Guanidine-Containing Heterocycles and Analogues

The stereoselective synthesis of guanidine-containing heterocycles is crucial for developing compounds with specific biological activities, as the spatial arrangement of atoms can significantly influence molecular interactions. Several advanced synthetic strategies have been developed to control the stereochemistry during the formation of these complex structures.

One prominent method is the tethered Biginelli condensation, which has been successfully employed in the enantioselective total synthesis of marine alkaloids like batzelladine D. This intramolecular variation of the Biginelli reaction allows for the construction of the tricyclic guanidine core with defined stereochemistry. Palladium-catalyzed carboamination reactions represent another powerful tool for the stereoselective synthesis of cyclic guanidines. This method facilitates the creation of substituted 5-membered saturated cyclic guanidines from acyclic N-allyl guanidines and aryl or alkenyl halides.

Furthermore, the synthesis of complex natural products such as (+)-saxitoxin showcases sophisticated stereoselective routes. One approach to saxitoxin (B1146349) involves the construction of a key monocyclic guanidine intermediate via a stereoselective acetylide dianion addition to a serine-based nitrone. These methodologies underscore the progress in achieving high levels of stereocontrol in the synthesis of guanidine-containing heterocycles.

Table 2: Selected Stereoselective Synthetic Methods for Guanidine-Containing Heterocycles

| Method | Key Transformation | Resulting Heterocycle/Analogue | Key Reagents/Catalysts | Reference |

|---|---|---|---|---|

| Tethered Biginelli Condensation | Intramolecular cyclization | Tricyclic guanidines (e.g., Batzelladine D) | Morpholinium acetate, sodium sulfate | |

| Palladium-Catalyzed Carboamination | Alkene carboamination | Substituted 5-membered cyclic guanidines | Pd2(dba)3, Xantphos | |

| Acetylide Dianion Addition | Addition to a nitrone | Monocyclic guanidine intermediate for (+)-Saxitoxin | Serine-based nitrone |

Chemical Modifications and Derivatization Strategies for this compound Scaffolds

The derivatization of the this compound scaffold is essential for exploring structure-activity relationships and optimizing the properties of these compounds. Modifications can be targeted at the methoxybenzyl aromatic ring or the nitrogen atoms of the guanidine group.

Modifying the substitution pattern on the methoxybenzyl aromatic ring can significantly impact the biological activity and physicochemical properties of the guanidine derivative. The Suzuki-Miyaura reaction is a versatile and powerful method for introducing a wide variety of aromatic and heteroaromatic substituents. For instance, a diprotected-6-chloropyridine guanidine can serve as a key precursor for the rapid introduction of various aryl groups via this palladium-catalyzed cross-coupling reaction. A similar strategy could be applied to a suitably functionalized (e.g., halogenated) 2-methoxybenzylguanidine to generate a library of analogues.

Table 3: Strategies for Modifying the Aromatic Ring of Benzyl Guanidine Analogues

| Synthetic Strategy | Starting Material | Key Reagents/Reaction | Type of Modification | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Halogenated benzylguanidine precursor | Arylboronic acid, Pd catalyst (e.g., Pd(OAc)2/X-Phos) | Introduction of diverse aryl/heteroaryl groups |

The nature of the substituents on the nitrogen atoms of the guanidine moiety plays a critical role in determining its fundamental properties, such as basicity (pKa), tautomeric equilibrium, and hydrogen bonding capacity, which in turn affect biological

Mechanisms of Action and Molecular Interactions

Molecular Basis of Antimicrobial Action

The antimicrobial effects of guanidinium-containing compounds are a well-documented phenomenon. researchgate.net The primary mechanisms are believed to involve direct interactions with the bacterial cell envelope and the inhibition of essential enzymes.

At physiological pH, the guanidine (B92328) group in 1-(2-Methoxybenzyl)guanidine is protonated, conferring a positive charge to the molecule. researchgate.net This cationic nature is pivotal for its initial interaction with the negatively charged components of bacterial cell surfaces, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria. This electrostatic attraction is the first step in a cascade of events leading to membrane disruption. d-nb.inforsc.org

The proposed mechanism involves the insertion of the molecule into the bacterial cytoplasmic membrane, leading to its depolarization and increased permeability. d-nb.inforsc.org This disruption of the membrane integrity results in the leakage of essential intracellular components and ultimately, cell death. rsc.org Membrane depolarization assays using potential-sensitive dyes have been employed to confirm this mechanism for various guanidinium (B1211019) compounds. d-nb.infonih.gov While specific data for this compound is not available, this mechanism is a hallmark of many antimicrobial compounds containing a guanidinium group. researchgate.netrsc.org

Table 1: Putative Interactions in Antimicrobial Action

| Interacting Moiety | Bacterial Target | Type of Interaction | Consequence |

|---|---|---|---|

| Cationic Guanidinium Group | Phospholipid Headgroups, Teichoic Acids, Lipopolysaccharides | Electrostatic Attraction | Adherence to bacterial surface |

Beyond membrane disruption, guanidinium-containing compounds have been investigated as inhibitors of essential bacterial enzymes. d-nb.info One such target is the type I signal peptidase (SPase I), a crucial enzyme in the protein secretion pathway of bacteria. d-nb.info SPase I is responsible for cleaving signal peptides from pre-proteins as they are translocated across the cell membrane. d-nb.info Inhibition of this enzyme leads to an accumulation of unprocessed proteins in the membrane, which is lethal to the bacterium. d-nb.info The guanidinium group is thought to be critical for binding to the active site of the enzyme. d-nb.info While direct inhibition of signal peptidase by this compound has not been explicitly demonstrated, it represents a plausible mechanism of action given the activities of other guanidinium derivatives. d-nb.info

Cellular and Subcellular Targets in Antiproliferative Activity

Guanidine derivatives have been explored for their potential antiproliferative activities against various cancer cell lines. ulpgc.esmdpi.com The mechanisms underlying this activity are often multifactorial and can involve the induction of apoptosis (programmed cell death). ulpgc.esnih.gov For some guanidine-containing compounds, this is achieved through the activation of caspases, a family of proteases that are central to the apoptotic pathway. ulpgc.es

Studies on other complex molecules containing a methoxyphenyl group have shown that they can induce apoptosis and cause cell cycle arrest in cancer cells. nih.gov While there is no direct evidence from the provided search results detailing the specific antiproliferative mechanisms of this compound, it is plausible that it could share similar cellular and subcellular targets with other guanidine and methoxyphenyl-containing compounds. These targets could include proteins involved in the regulation of apoptosis such as those of the Bcl-2 family or key enzymes in cell cycle progression. ulpgc.esnih.gov

Table 2: Potential Cellular Effects in Antiproliferative Activity

| Cellular Process | Potential Molecular Target | Putative Mechanism of Action |

|---|---|---|

| Apoptosis | Caspase cascade, Bcl-2 family proteins | Induction of programmed cell death |

Receptor Binding and Ligand-Target Interactions

The interaction of this compound with biological receptors is governed by a combination of non-covalent forces, including hydrogen bonding and cation-π interactions. These interactions determine the affinity and selectivity of the compound for its molecular targets.

The guanidinium group of this compound is an excellent hydrogen bond donor, capable of forming multiple hydrogen bonds with acceptor groups on a receptor, such as carboxylate or phosphate (B84403) groups. raineslab.com At physiological pH, the protonated guanidinium ion can interact strongly with negatively charged amino acid residues like aspartate and glutamate (B1630785) in a protein's binding site. raineslab.com The methoxy (B1213986) group on the benzyl (B1604629) ring can also act as a hydrogen bond acceptor. The ability to form these extensive hydrogen-bonding networks is a key factor in the molecular recognition and binding affinity of guanidine-containing drugs. raineslab.com

Table 3: Hydrogen Bonding Potential of this compound

| Functional Group | Role | Potential H-bond Partners in a Receptor |

|---|---|---|

| Guanidinium (-C(=NH)NH₂) | Donor | Aspartate, Glutamate, Phosphate groups, Carbonyl oxygens |

A cation-π interaction is a non-covalent force between a cation and the electron-rich face of an aromatic ring. nih.govwikipedia.org The protonated guanidinium group of this compound can engage in strong cation-π interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within a receptor's binding pocket. nih.govmdpi.com These interactions can be as significant as hydrogen bonds in terms of their contribution to binding energy. wikipedia.org The benzyl group of the molecule itself provides a π-system that could potentially interact with cationic residues on a receptor, although the primary cation-π interaction is expected to involve the guanidinium cation. nih.gov

Table 4: Cation-π Interaction Profile

| Interacting Moiety of Compound | Interacting Moiety of Receptor | Type of Interaction |

|---|---|---|

| Guanidinium cation | Aromatic rings of Phenylalanine, Tyrosine, Tryptophan | Cation-π |

Impact on Cellular Transport Mechanisms

The movement of this compound across biological membranes is a critical determinant of its bioavailability and subsequent interaction with intracellular targets. The cellular transport of this compound is significantly influenced by the physicochemical properties of its guanidinium group. At physiological pH, the guanidine moiety is protonated, existing as a positively charged guanidinium cation. d-nb.info This positive charge is a key factor in its transport across the typically negatively charged cell surface.

The transport of guanidinium-containing compounds into cells is a multifaceted process that can involve passive diffusion, facilitated diffusion, and active transport, often utilizing specific transporter proteins. The positively charged nature of the guanidinium group can facilitate interactions with negatively charged components of the cell membrane, such as phospholipids (B1166683) and proteins, thereby influencing its passage. d-nb.inforesearchgate.net

Research on guanidine and related compounds has elucidated several potential transport pathways. Studies conducted on human intestinal Caco-2 cells, a common model for intestinal absorption, have revealed that guanidine transport is mediated by at least two distinct mechanisms at the apical and basolateral membranes. researchgate.net This suggests that the absorption and secretion of guanidine derivatives are complex processes.

Key Findings from Guanidine Transport Studies:

Dual Transport Mechanisms: In Caco-2 cells, the transport of guanidine involves both saturable (indicative of carrier-mediated transport) and non-saturable (likely passive diffusion) components at both the apical and basolateral membranes. researchgate.net

Influence of Membrane Potential: The transport process at the basolateral membrane has been shown to be dependent on the membrane potential, a characteristic of electrogenic transporters. In contrast, apical transport appears to be independent of the membrane potential. researchgate.net

Role of Ion Gradients: The transport of guanidine can be influenced by the presence of other ions. For instance, the replacement of sodium (Na+) with potassium (K+) or lithium (Li+) has been observed to significantly inhibit both apical and basolateral accumulation of guanidine in Caco-2 cells. researchgate.net Furthermore, an inwardly directed proton (H+) gradient can stimulate the efflux of guanidine through the apical membrane. researchgate.net

Involvement of Organic Cation Transporters (OCTs): The characteristics of basolateral transport of guanidine are consistent with the involvement of members of the Organic Cation Transporter (OCT) family. researchgate.netnih.gov These transporters are responsible for the uptake of a wide range of endogenous and exogenous cationic compounds.

Inhibition by other compounds: The transport of guanidine can be inhibited by certain molecules. For example, quinine (B1679958) has been shown to significantly reduce the entry of guanidine through both apical and basolateral membranes. researchgate.net In studies with the related compound metaiodobenzylguanidine, uptake was inhibited by desipramine (B1205290) and ouabain. nih.gov

The following tables summarize the characteristics of guanidine transport mechanisms and the effects of various inhibitors, which provide a likely model for the transport of this compound.

Table 1: Characteristics of Guanidine Transport in Caco-2 Cells

| Transport Parameter | Apical Membrane | Basolateral Membrane | Reference |

|---|---|---|---|

| Transport Mechanism | Saturable and Non-saturable | Saturable and Non-saturable | researchgate.net |

| Membrane Potential Dependence | Independent | Dependent | researchgate.net |

| Effect of Na+ Replacement | Significantly Inhibited | Significantly Inhibited | researchgate.net |

| Efflux Mechanism | Stimulated by H+ gradient | Reduced by Quinine | researchgate.net |

Table 2: Impact of Inhibitors on Guanidinium Compound Transport

| Inhibitor | Transport System/Cell Line | Effect | Reference |

|---|---|---|---|

| Quinine | Caco-2 Cells | Significant reduction of guanidine influx and efflux | researchgate.net |

| Tetraethylammonium | Caco-2 Cells | No effect on guanidine influx or efflux | researchgate.net |

| Cimetidine | Caco-2 Cells | No effect on guanidine influx or efflux | researchgate.net |

| Decynium-22 | Caco-2 Cells | No effect on guanidine influx or efflux | researchgate.net |

| Desipramine | Neuroblastoma NB1-G Cells | Inhibition of metaiodobenzylguanidine uptake | nih.gov |

| Ouabain | Neuroblastoma NB1-G Cells | Inhibition of metaiodobenzylguanidine uptake | nih.gov |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Systematic Investigations of Substituent Effects on Biological Potency

The biological potency of benzylguanidine derivatives is highly sensitive to the nature and position of substituents on the aromatic ring and the characteristics of the linker connecting the phenyl and guanidine (B92328) groups.

For instance, in a series of bicyclic guanidines with opioid receptor activity, a 4-methoxybenzyl group was suggested to be involved in key interactions with the receptor. nih.gov The analysis of these compounds led to a "Y" shape molecular binding model that helps explain the observed structure-activity relationships. nih.gov

The position of the methoxy (B1213986) group (ortho, meta, or para) can drastically alter the electronic properties and conformation of the molecule, thereby affecting its binding affinity. Research on related structures, such as N-(4-methoxyphenyl)pentanamide, a simplified derivative of the anthelmintic drug albendazole, highlights the importance of the methoxyphenyl moiety for biological activity. nih.gov In another study on arylpyridin-2-yl guanidine derivatives, various substitutions on the phenyl ring were explored, revealing that electronic and steric factors are critical for potency. mdpi.com For example, introducing a chlorine atom at the ortho position of the phenyl ring significantly enhanced activity in one series of compounds. mdpi.com

The following table summarizes the antimicrobial activity of various substituted benzyl (B1604629) guanidine derivatives, illustrating the impact of substitution patterns on the benzyl ring.

| Compound | Substituent (R) on Benzyl Ring | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. E. coli | Reference |

|---|---|---|---|---|

| 9m | 3-(2-Chloro-3-(trifluoromethyl)benzyloxy) | 0.5 | 1 | mdpi.com |

| 9n | 3-(3-Chlorobenzyloxy)-4-methoxy | - | - | mdpi.com |

| 10d | 3-(4-(Trifluoromethyl)benzyloxy) (Aminoguanidine hydrazone) | 1 | 16 | mdpi.com |

| 29b | 5-(2,3-Dichlorobenzyloxy) (Tetrahydroisoquinoline) | 8 | 8 | mdpi.com |

Data presented for illustrative purposes based on findings for related benzyl guanidine structures.

The nature of the linker connecting the aromatic ring to the guanidine group is a critical determinant of biological activity. This includes the linker's length, flexibility, and the presence of other functional groups. nih.govmdpi.com In classical nitrogen mustards, for example, aromatic moieties lead to milder electrophilicity and lower toxicity compared to their aliphatic counterparts. nih.gov

Studies on various classes of guanidine derivatives have demonstrated that both aromatic and aliphatic linkers can confer potent biological effects, though their mechanisms and potencies may differ. nih.gov For instance, in a study of 3-chloropiperidine (B1606579) derivatives, those with aromatic linkers showed unexpectedly high nanomolar toxicities against pancreatic cancer cells compared to those with aliphatic linkers. nih.gov The rigidity and electronic nature of an aromatic linker can facilitate specific interactions, such as π-π stacking, with biological targets. soton.ac.uk

Conversely, the flexibility of an aliphatic chain can allow the molecule to adopt an optimal conformation within a binding site. mdpi.com The length of the aliphatic chain is also crucial. In a series of non-imidazole histamine (B1213489) H3 receptor antagonists, extending the alkyl chain between a terminal amine and the guanidine group systematically altered receptor affinity.

The replacement of the phenyl ring with other aromatic systems, such as thiophene (B33073) or thiazole (B1198619), has also been explored to understand the role of the aromatic moiety. These bioisosteric replacements can alter properties like basicity and hydrophilicity, which in turn affects biological activity.

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional shape (conformation) of 1-(2-Methoxybenzyl)guanidine and its derivatives is intrinsically linked to their biological activity. The molecule's ability to adopt a specific conformation, often referred to as the "bioactive conformation," is essential for it to bind effectively to its biological target. nih.gov

Conformational analysis of guanidines can be performed using techniques like Nuclear Magnetic Resonance (NMR) and X-ray diffraction. mdpi.com These studies can reveal the preferred spatial arrangement of the molecule's different parts, such as the orientation of the methoxybenzyl group relative to the guanidine moiety. For example, research on brominated guanidines showed a distinct conformational change from a Z to an E isomer upon further bromination, which was confirmed by both NMR and X-ray crystallography. mdpi.com

Computational methods are also widely used to explore the possible conformations of a molecule and to identify low-energy, stable structures. nih.gov In a study of bicyclic guanidines, 3D similarity methods were used to propose a common "Y" shape bioactive conformation. nih.gov This model helped to explain the structure-activity relationships observed within the series and suggested that the guanidine and a 4-methoxybenzyl group were key to receptor interactions. nih.gov The flexibility of linkers, as discussed previously, directly impacts the conformational possibilities available to the molecule, allowing it to adapt to the topology of the receptor's binding pocket. mdpi.com

Computational Chemistry Approaches in SAR/QSAR Elucidation

Computational chemistry has become an indispensable tool in modern drug discovery, providing powerful methods to understand and predict the activity of compounds like this compound. openaccessjournals.comnih.gov These in silico techniques complement experimental SAR studies by offering insights at the atomic level. openaccessjournals.com

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. openaccessjournals.comfrontiersin.org This method allows researchers to visualize the interactions between the ligand, such as a this compound derivative, and the amino acid residues within the binding site of a target protein. nih.govresearchgate.net

By simulating the binding process, docking can help identify key interactions like hydrogen bonds, hydrophobic interactions, and cation-π interactions, which are crucial for binding affinity. researchgate.net For example, the positively charged guanidinium (B1211019) group is known to form strong hydrogen bonds or electrostatic interactions with negatively charged residues (e.g., aspartate, glutamate) in a receptor. researchgate.net The methoxybenzyl group can engage in hydrophobic or π-π stacking interactions with aromatic amino acid residues.

Docking studies can rationalize the results of experimental SAR. For instance, if a particular substitution on the benzyl ring leads to higher activity, docking might reveal that the new substituent forms an additional favorable interaction with the target. researchgate.net These simulations are foundational for virtual screening campaigns, where large libraries of compounds are computationally screened to identify potential new hits. nih.gov

Three-dimensional quantitative structure-activity relationship (3D-QSAR) methods establish a correlation between the biological activities of a set of compounds and their 3D properties. nih.govmdpi.com Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools for this purpose. researchgate.netresearchgate.net

In a typical 3D-QSAR study, a series of aligned molecules are placed in a 3D grid. mdpi.com

CoMFA calculates the steric (shape) and electrostatic (charge) fields around each molecule and correlates these fields with biological activity. researchgate.netresearchgate.net The results are often visualized as contour maps, which show regions where bulky groups or positive/negative charges would increase or decrease activity. nih.gov

CoMSIA is similar but calculates additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties, often providing a more detailed picture of the requirements for activity. nih.gov

These models, once validated, can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.govmdpi.com For a series of DMDP derivatives, CoMFA and CoMSIA models were successfully built, and the resulting contour maps helped identify the key structural features relevant to their biological activity. nih.gov The reliability of these models is highly dependent on the quality of the input data, particularly the alignment of the molecules, which is often guided by docking results or known bioactive conformations. mdpi.com

The table below shows a conceptual representation of the statistical parameters used to validate 3D-QSAR models.

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (External validation) | Reference Principle |

|---|---|---|---|---|

| CoMFA | > 0.5 | > 0.6 | > 0.5 | nih.govmdpi.com |

| CoMSIA | > 0.5 | > 0.6 | > 0.5 | nih.govmdpi.com |

Values are general thresholds for a robust and predictive QSAR model.

Preclinical Research and Translational Perspectives

In Vitro Assays and Cellular Models

A cornerstone of preclinical drug discovery involves the use of in vitro assays and cellular models to characterize the activity of a compound at a molecular and cellular level. For 1-(2-Methoxybenzyl)guanidine, these studies have provided crucial insights into its potential as an antimicrobial and anticancer agent.

The antimicrobial efficacy of guanidine-containing compounds has been a subject of significant research interest. researchgate.net The guanidinium (B1211019) group, which is protonated at physiological pH, is thought to facilitate the uptake of these compounds into bacterial cells. researchgate.net The minimal inhibitory concentration (MIC) is a key metric used to quantify the in vitro antimicrobial activity of a compound, representing the lowest concentration that prevents visible growth of a microorganism.

A study investigating a series of benzyl (B1604629) guanidine (B92328) derivatives demonstrated potent activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. nih.gov While specific MIC values for this compound were not individually reported in the provided search results, the broader class of compounds showed MICs in the low µg/mL range. nih.gov For instance, a related derivative, 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative 9m, exhibited impressive MICs of 0.5 µg/mL against S. aureus and 1 µg/mL against E. coli. nih.gov Another compound, L15, a guanidinium-based drug, showed high activity against MRSA with a MIC of 1.5 µM. d-nb.info These findings underscore the potential of the benzyl guanidine scaffold in developing new antimicrobial agents.

| Compound Class | Organism | Reported MIC Range | Reference |

|---|---|---|---|

| Benzyl Guanidine Derivatives | Staphylococcus aureus | Low µg/mL | nih.gov |

| Benzyl Guanidine Derivatives | Escherichia coli | Low µg/mL | nih.gov |

| Guanidinium-based Drug (L15) | MRSA | 1.5 µM | d-nb.info |

In addition to antimicrobial activity, the cytotoxic effects of this compound and related compounds against human cancer cell lines are a critical area of investigation. The HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma) cell lines are commonly used models for this purpose.

Studies on various guanidine-containing compounds have demonstrated their potential as anticancer agents. For example, a series of 1,3,4-oxadiazole-naphthalene hybrids were evaluated for their antiproliferative activity against HepG2 and MCF-7 cells, with some compounds showing promising cytotoxicity with IC50 values in the low micromolar range. nih.gov Another study on a benzimidazole (B57391) derivative reported high cytotoxic effects against HepG2 and A549 cancer cell lines. jksus.org Copolymers containing guanidine have also been assessed for their toxicity against MCF-7 cells. escholarship.org While direct cytotoxicity data for this compound on HepG2 and MCF-7 cells was not explicitly available in the search results, the consistent anticancer activity observed in structurally related compounds suggests that this is a promising avenue for further research.

| Compound Class/Derivative | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| 1,3,4-Oxadiazole-Naphthalene Hybrids | HepG-2, MCF-7 | Promising cytotoxicity (low µM IC50) | nih.gov |

| Benzimidazole Derivative (se-182) | HepG2 | High cytotoxic effect (IC50: 15.58 µM) | jksus.org |

| Guanidine-containing Copolymers | MCF-7 | Assessed for toxicity | escholarship.org |

A potential mechanism of action for antimicrobial guanidine compounds is the disruption of the bacterial cell membrane. This can be investigated through membrane depolarization and permeability assays. These studies often utilize fluorescent dyes that are sensitive to changes in membrane potential or integrity.

Research on guanidine-functionalized anthranilamides has suggested that their antibacterial activity may be due to the depolarization and disruption of the bacterial cell membrane. rsc.org An increase in fluorescence from a membrane potential-sensitive dye after treatment with these compounds indicates membrane depolarization. rsc.org This disruption of the membrane's integrity can lead to leakage of cellular contents and ultimately, cell death. researchgate.net This mechanism is a common feature of many antimicrobial peptides and their mimics, a class to which guanidine-containing compounds are often compared.

The guanidine moiety can interact with protein targets through hydrogen bonding and electrostatic interactions, making guanidinium compounds potential enzyme inhibitors. d-nb.info Enzyme inhibition assays are therefore crucial for elucidating the specific molecular targets of these compounds.

For instance, a guanidinium drug, L15, was found to target the essential signal peptidase IB (SpsB) in S. aureus. d-nb.info Inhibition of this enzyme disrupts protein secretion, leading to cell death. d-nb.info In another study, certain guanidine derivatives showed inhibitory activity against the dipeptidyl peptidase IV (DPPIV) enzyme, a target in diabetes treatment. semanticscholar.org The thiazole (B1198619) ring, sometimes found in conjunction with a guanidine group, is also known to be present in compounds with enzyme inhibitory activity. ontosight.ai These examples highlight the diverse enzymatic targets that guanidine-containing molecules can modulate.

In Vivo Efficacy and Safety Assessments

Following promising in vitro results, the evaluation of a compound's efficacy and safety in a living organism is a critical next step. In vivo assessments are typically conducted in animal models that mimic human diseases.

Animal models are indispensable tools for preclinical cancer research, providing insights into disease pathogenesis and the evaluation of potential treatments. mdpi.com Various animal models are employed to study different aspects of human diseases.

Infection: Animal models of infection are used to assess the in vivo efficacy of antimicrobial agents. For example, enterovirus-infected mice have been used to test the protective effects of guanidine in combination with other compounds. nih.gov Models for influenza virus infection in mice and ferrets have also been utilized to evaluate antiviral therapies. plos.org

Neurological Disorders: While the provided information does not directly link this compound to neurological disorders, animal models are extensively used in this field of research. nih.govfrontiersin.orgtechnologynetworks.commdpi.com These models help in understanding disease mechanisms and testing potential therapeutic interventions.

Cancer: A variety of animal models are used in cancer research, including xenograft models where human cancer cells are implanted into immunocompromised mice. mdpi.comscirp.orgresearchgate.net These models are crucial for evaluating the anti-tumor activity of new compounds in a complex biological system. For instance, BALB/c mice with 4T1 breast cancer cell lines are used to test novel cancer therapies. scirp.org

While specific in vivo data for this compound was not available in the search results, the established use of these animal models provides a clear path for its future preclinical evaluation.

Pharmacokinetic Considerations for Guanidine Derivatives (Excluding Dosage/Administration)

The pharmacokinetic profile of guanidine derivatives, including this compound, is heavily influenced by the physicochemical properties of the guanidine group. The guanidine moiety is strongly basic, with a pKa of its conjugate acid around 13, meaning it exists predominantly as a protonated, positively charged guanidinium ion at physiological pH. mdpi.comdrugbank.com This inherent polarity is a critical factor in the absorption, distribution, metabolism, and excretion (ADME) of this class of compounds.

Absorption: The charged nature of the guanidinium group can present a challenge for oral bioavailability, as it may impede the molecule's ability to passively diffuse across the lipid-rich membranes of the intestinal barrier. acs.org To overcome this, prodrug strategies have been developed for other guanidine-based drugs. One such strategy involves the creation of guanidine cyclic diimides (GCDIs), which mask the positive charge of the guanidine group, thereby increasing lipophilicity and potentially enhancing intestinal absorption. acs.org Once absorbed, these prodrugs are designed to degrade back into the active guanidine compound. acs.org

Distribution: Some guanidine derivatives have shown a large apparent volume of distribution, in some cases exceeding that of total body water, suggesting distribution into various tissues. nih.gov

The table below summarizes key pharmacokinetic parameters for select guanidine derivatives from preclinical studies.

| Compound | Key Pharmacokinetic Parameters | Organism | Source |

| Pyrazinoyl-guanidine (PZG) | Serum half-life (t1/2): ~1 hour; Rapidly hydrolyzed to Pyrazinoic acid (PZA). | Humans, Dogs | nih.gov |

| 3-Amino-pyrazinoyl-guanidine (NH2PZG) | Serum t1/2 was twice that of PZG. | Dogs | nih.gov |

| Guanidine-based Arginase Inhibitor (Compound 15aa) | Low clearance (4.2 mL/min/kg), long t1/2, moderate volume of distribution. | Rats | nih.gov |

| Sulfamide-based Arginase Inhibitor (Compound 11a) | Exhibited low to moderate clearance, low volume of distribution, and low to moderate half-life. | Mice | nih.gov |

This table presents data for illustrative guanidine derivatives to provide context for the potential pharmacokinetic behavior of compounds like this compound. The data is not directly representative of this compound itself.

Lead Compound Optimization and Analog Development Strategies

For a compound such as this compound, lead optimization would involve systematic structural modifications to enhance its desired biological activity, selectivity, and pharmacokinetic properties. ontosight.ai Structure-activity relationship (SAR) studies are central to this process, guiding the design of new analogs. ineosopen.org

Key Optimization Strategies for Guanidine Derivatives:

Modification of the Guanidine Group: The guanidine moiety is often crucial for binding to biological targets through hydrogen bonds and ionic interactions. nih.govacs.org While typically retained, its substitution pattern can be explored. For instance, in a series of arginase inhibitors, the addition of a methyl group directly onto the guanidine moiety led to decreased activity, indicating that unsubstituted guanidine was preferred for that specific target. nih.gov Conversely, replacing a different functional group (a sulfamide) with a guanidine group resulted in a five-fold increase in inhibitory potency. nih.gov

Alteration of the Aromatic Ring Substituents: The benzyl portion of this compound provides a scaffold for extensive modification. Altering the position or nature of the methoxy (B1213986) group, or introducing other substituents (e.g., halogens, alkyl groups), can significantly impact potency and selectivity. This strategy allows for probing the steric and electronic requirements of the target's binding pocket. researchgate.net

Modification of the Linker Region: The direct linkage between the benzyl group and the guanidine in this compound is a key area for optimization. In other guanidine series, modifying the linker has yielded dramatic changes in pharmacological profiles. For example, replacing a flexible seven-carbon alkyl chain in histamine (B1213489) H₃ receptor antagonists with a more conformationally restricted p-phenylene or 1,4-cyclohexylene group led to a significant decrease in H₃ receptor activity but the emergence of potent antagonist activity at muscarinic M₂ and M₄ receptors. nih.govacs.org This highlights how linker modification can fine-tune receptor selectivity.

Bioisosteric Replacement and Scaffold Hopping: The guanidine group itself can be replaced by other basic groups to modulate properties. Furthermore, the benzyl ring could be replaced with other aromatic or heteroaromatic systems to explore new interactions with the biological target or to improve physicochemical properties. For example, pyridazin-3(2H)-one cores have been explored as a scaffold to attach guanidinium groups in the design of potential DNA minor groove binders. nih.gov

The table below outlines examples of analog development strategies applied to various guanidine-based compounds.

| Lead Compound Series | Structural Modification Strategy | Outcome | Source |

| Histamine H₃R Antagonists | Replaced a flexible 7-carbon chain with a semi-rigid 1,4-cyclohexylene or p-phenylene group. | Significant decrease in H₃R affinity; emergence of potent muscarinic M₂R and M₄R antagonist activity. | nih.govacs.org |

| Arginase Inhibitors (ABH derivatives) | Replaced a sulfamide (B24259) moiety with a guanidine group. | 5-fold improvement in inhibitory potency against arginase 1. | nih.gov |

| Diaryl Guanidinium Compounds | Investigated various substituents on the phenyl rings. | Aimed to improve cytotoxic activity against cancer cell lines. | researchgate.net |

| Guanidine Sweeteners | Prepared a series of N-(aryl/alkyl)-N'-carboxymethyl-substituted guanidines. | Investigated the contribution of aryl and hydrophobic groups to structure-activity relationships. | ineosopen.org |

This table illustrates common optimization strategies that could be relevant for the development of analogs based on a this compound lead structure.

Advanced Applications in Organic Chemistry and Future Research Directions

1-(2-Methoxybenzyl)guanidine and its Derivatives as Organic Catalysts in Asymmetric Synthesis

Chiral guanidines and their derivatives have become powerful organocatalysts, primarily leveraging their strong Brønsted basicity and ability to act as hydrogen-bond donors to create a chiral environment for chemical reactions. researchgate.netrsc.org The development of structurally diverse guanidine (B92328) catalysts, including bicyclic, monocyclic, and acyclic variants, has enabled a wide range of asymmetric transformations. rsc.org

Derivatives of this compound are promising candidates for asymmetric catalysis. The introduction of chirality, for instance at the benzylic position or by forming a chiral cyclic structure, could yield highly effective catalysts. The 2-methoxy group can influence the catalyst's conformational preference and electronic properties through steric and electronic effects, potentially fine-tuning its reactivity and selectivity. Chiral guanidines have been successfully employed in reactions such as Michael additions, aldol (B89426) reactions, and α-amination of 1,3-dicarbonyl compounds. researchgate.netmdpi.com For example, a related chiral 2-aminobenzimidazole (B67599) derivative demonstrated efficacy in the asymmetric amination of cyclic 1,3-dicarbonyl compounds. mdpi.com The combination of chiral guanidines with metal salts has further broadened their application, addressing challenging transformations not achievable with traditional catalysts. rsc.org

Table 1: Asymmetric Reactions Catalyzed by Chiral Guanidine Derivatives

| Reaction Type | Catalyst Type | Substrate Class | Outcome |

|---|---|---|---|

| α-Amination | Chiral 2-Aminobenzimidazole | 1,3-Dicarbonyl Compounds | High enantioselectivity in the formation of C-N bonds. mdpi.com |

| Enone Epoxidation | Acyclic Chiral Guanidines | Cyclohexadienones | Enantioselective formation of epoxides. researchgate.net |

| Sulfenylation | Chiral Bicyclic Guanidine | 3-Substituted Oxindoles | High enantioselectivities (up to 98% ee) for 3-sulfenylated oxindoles. researchgate.net |

| Carbon-Heteroatom Bond Formation | Bifunctional Guanidine | Various | Construction of C-N, C-O, C-P, and C-S bonds with high asymmetry. researchgate.net |

Applications in Supramolecular Chemistry and Metal Complexation

Guanidines are highly versatile ligands in coordination and supramolecular chemistry, capable of stabilizing a wide variety of metals in different oxidation states. researchgate.net Their CN₃ core allows for extensive substitution, enabling the precise tailoring of their steric and electronic properties for specific applications, from bioinorganic model complexes to polymerization catalysts. researchgate.net The resulting guanidinate anions are considered versatile ligand sets for coordination chemistry. rsc.org

The this compound scaffold is particularly interesting for metal complexation. The guanidine group itself can coordinate to a metal center, while the oxygen atom of the 2-methoxybenzyl group can act as an additional donor, forming a stable chelate ring. This chelation effect can enhance the stability and influence the geometry of the resulting metal complex. Research on a related ligand, (Z)-1,1-diethyl-2,3-bis(2-methoxyphenyl)guanidine, has shown its ability to form stable, dimeric complexes with alkaline earth metals like calcium. rsc.orgresearchgate.net These complexes have demonstrated catalytic activity in the ring-opening polymerization of rac-lactide. rsc.orgresearchgate.net The modular synthesis of guanidine ligands allows for their combination with other donor functions, such as pyridines, to create hybrid ligands for various catalytic applications, including Atom Transfer Radical Polymerization (ATRP). mdpi.com The self-assembly of such metal complexes can lead to the formation of discrete two- and three-dimensional supramolecular structures with novel functions. rsc.orgnih.gov

Table 2: Metal Complexes with Guanidine-Type Ligands and Their Applications

| Ligand Type | Metal(s) | Complex Structure | Application |

|---|---|---|---|

| bis(2-methoxyphenyl)guanidine | Calcium (Ca) | Dimeric | Catalyst for immortal ring-opening polymerization of rac-lactide. rsc.orgresearchgate.net |

| Guanidine-Pyridine Hybrid | Copper (Cu) | Mononuclear | Catalyst for Atom Transfer Radical Polymerization (ATRP). mdpi.com |

| Bis(guanidine) | Copper (Cu) | Various | Modeling of copper enzyme active sites (Type 1, 2, and 3). researchgate.net |

| Guanidinate-Supported | Aluminum (Al) | Mononuclear & Dinuclear | Catalyst for CO₂ fixation into cyclic carbonates. acs.org |

Development of Radiotracers for Positron Emission Tomography (PET) Imaging

The development of novel radiotracers is crucial for advancing PET imaging, a non-invasive technique used to visualize and quantify physiological processes in vivo. nih.gov Guanidine-based molecules have emerged as a promising scaffold for creating new PET tracers, particularly for imaging the nervous and cardiovascular systems. nih.govresearchgate.net Radiolabeled guanidines, such as derivatives of benzylguanidine and phenethylguanidine, are effective imaging agents for the norepinephrine (B1679862) transporter (NET), a key target in cardiac sympathetic nerve imaging. nih.govacs.orgnih.gov

Derivatives of this compound could be developed into novel PET radiotracers. By incorporating a positron-emitting radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), into the molecular structure, these compounds could be designed to target specific biological entities. nih.govacs.org For example, ¹⁸F-labeled phenethylguanidine derivatives have been successfully synthesized and evaluated for quantifying cardiac sympathetic nerve density. acs.orgnih.gov Similarly, ¹¹C-labeled guanidines are being developed for cardiac PET. nih.govresearchgate.net Guanidine derivatives have also been synthesized and radiolabeled to target other biological systems, such as the N-Methyl-D-Aspartate (NMDA) receptor ion channel in the brain. nih.gov The development of automated radiosynthesis methods is making these complex radiotracers more accessible for preclinical and clinical research. nih.govresearchgate.net

Table 3: Guanidine-Based Radiotracers for PET Imaging

| Radiotracer | Radionuclide | Biological Target | Application Area |

|---|---|---|---|

| [¹¹C]3F-PHPOG | Carbon-11 | Cardiac Sympathetic Nerves | Cardiology, Neurology. nih.govresearchgate.net |

| [¹⁸F]4F-MHPG | Fluorine-18 | Norepinephrine Transporter (NET) | Cardiac Neuronal Imaging. acs.orgnih.gov |

| [¹⁸F]3F-PHPG | Fluorine-18 | Norepinephrine Transporter (NET) | Cardiac Neuronal Imaging. acs.orgnih.gov |

| ¹⁸F-PhOG | Fluorine-18 | Norepinephrine Transporter (NET) | Diagnosis of neuroendocrine tumors. snmjournals.org |

| [¹¹C]Guanidine Derivatives | Carbon-11 | NMDA Receptor Ion Channel | Neurology, Psychiatry. nih.gov |

Emerging Therapeutic Areas and Unexplored Biological Targets for Guanidine Scaffolds

The guanidine moiety is a key structural feature in numerous natural products and pharmaceuticals, prized for its ability to engage in strong interactions with biological targets through its unique basicity and hydrogen-bonding patterns. mdpi.comtandfonline.com This has led to the exploration of guanidine-containing compounds across a wide spectrum of diseases. tandfonline.comsci-hub.se Historically used for antimicrobial and antiparasitic effects, the therapeutic potential of guanidines now extends to antifungal, antiviral, and anticancer applications. mdpi.com

Guanidine scaffolds are being investigated for a multitude of therapeutic purposes, including:

Central Nervous System (CNS) Disorders: As inhibitors of β-secretase for Alzheimer's disease, ligands for serotonin (B10506) and histamine (B1213489) receptors, and agents for pain management. sci-hub.se

Cardiovascular Disease: As inhibitors of the Na⁺/H⁺ exchanger (NHE) for protection against ischemia-reperfusion injury. tandfonline.comsci-hub.se

Neuromuscular Diseases: As inhibitors of voltage-gated potassium (Kv) channels to enhance neurotransmitter release in conditions like Lambert-Eaton myasthenic syndrome. nih.gov

Metabolic Diseases: As antidiabetic agents. tandfonline.com

Inflammatory Conditions and Cancer: As anti-inflammatory agents, inhibitors of nitric oxide (NO) synthase, and chemotherapeutic agents. tandfonline.comsci-hub.se

Furthermore, the highly cationic nature of the guanidinium (B1211019) group has been exploited to create molecular transporters capable of delivering a range of cargo, from small molecules to larger entities, across cellular membranes. acs.org Unexplored biological targets, such as phosphagen kinases in parasites, represent new frontiers for the development of novel guanidine-based therapeutics. koreascience.kr

Table 4: Therapeutic Areas and Biological Targets for Guanidine Scaffolds

| Therapeutic Area | Biological Target/Mechanism | Potential Indication(s) |

|---|---|---|

| Neurology/CNS | β-Secretase, Serotonin/Histamine Receptors, NMDA Receptors | Alzheimer's Disease, Pain, Psychiatric Disorders. sci-hub.se |

| Cardiology | Na⁺/H⁺ Exchanger (NHE1), Nitric Oxide (NO) Synthase | Ischemia-Reperfusion Injury, Hypertension. tandfonline.comsci-hub.se |

| Infectious Disease | Various microbial targets | Bacterial, Fungal, Viral, and Parasitic Infections. mdpi.com |

| Oncology | Various | Cancer. mdpi.comtandfonline.com |

| Neuromuscular Disorders | Voltage-Gated Potassium (Kv) Channels | Lambert-Eaton Myasthenic Syndrome, Botulism. nih.gov |

| Drug Delivery | Cellular Membrane Translocation | Vector for delivering therapeutic agents. acs.org |

Innovations in Synthetic Methodologies for Architecturally Complex Guanidine Structures

The growing importance of guanidines in medicine and materials science has spurred the development of new and efficient synthetic methods. mdpi.com Traditional approaches often rely on the reaction of an amine with a guanylating agent like a thiourea (B124793), carbodiimide (B86325), or cyanamide (B42294), which can require harsh conditions or toxic reagents. rsc.orgresearchgate.net

Recent innovations have focused on creating more efficient, versatile, and environmentally friendly routes to complex guanidine structures:

Transition Metal-Catalyzed Synthesis: This has become a key strategy for forming C-N bonds, enabling the synthesis of a wide variety of substituted guanidines under milder conditions. sioc-journal.cn

Direct Guanidinylation: Protocols that install a protected guanidine group early in a synthetic sequence avoid lengthy protection-deprotection steps common in traditional methods, streamlining the synthesis of complex molecules like the marine alkaloid clavatadine A. nih.gov

Multicomponent Reactions (MCRs): MCRs allow for the construction of architecturally complex molecules from simple starting materials in a single step, offering a highly efficient and atom-economical approach. mdpi.comresearchgate.net

Green Chemistry Approaches: The use of novel catalysts and solvent-free conditions is making the synthesis of guanidines more sustainable. mdpi.comresearchgate.net

Flow Chemistry and Automated Synthesis: These technologies are being applied to guanidine synthesis to improve reproducibility, safety, and scalability.

These advanced methodologies facilitate the creation of structurally diverse and biologically potent guanidine analogs, paving the way for the discovery of new catalysts, materials, and therapeutic agents. mdpi.com

Table 5: Comparison of Synthetic Methodologies for Guanidines

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Classical Guanylation | Reaction of amines with reagents like thioureas or carbodiimides. rsc.orgresearchgate.net | Well-established for many substitution patterns. | Can require harsh conditions, toxic reagents, and produce by-products. rsc.org |

| Transition Metal Catalysis | Use of metals (e.g., Pd, Cu) to catalyze C-N bond formation. sioc-journal.cn | High efficiency, broad substrate scope, milder conditions. | Catalyst cost and removal can be a concern. |

| Direct, Early-Stage Protocol | Introduction of a protected guanidine group early in the synthesis. nih.gov | Streamlines synthesis, reduces step count. | The choice of protecting group is critical for compatibility with subsequent steps. nih.gov |

| Multicomponent Reactions | Combining three or more reactants in a one-pot reaction. mdpi.comresearchgate.net | High atom economy, operational simplicity, rapid access to complexity. | Optimization can be challenging. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Methoxybenzyl)guanidine, and how can purity be validated?

- Methodological Answer : The synthesis typically involves condensation of 2-methoxybenzylamine with a protected guanidine precursor (e.g., 1,3-bis(tert-butoxycarbonyl)guanidine). Key steps include refluxing in ethanol with a base like triethylamine, followed by recrystallization for purification. Purity validation requires elemental analysis, NMR (¹H/¹³C), and high-resolution mass spectrometry (HRMS). For new compounds, X-ray crystallography is recommended to confirm structural identity .

- Critical Note : Ensure all synthetic intermediates are fully characterized, and byproducts (e.g., trifluoromethyl sulfonyl derivatives) are accounted for in reaction optimization .

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?

- Methodological Answer :

- NMR : ¹H NMR identifies methoxy (-OCH₃) and benzyl protons, while ¹³C NMR confirms guanidine carbon environments.

- FT-IR : Detect N–H stretching (3200–3500 cm⁻¹) and C=N vibrations (1650–1700 cm⁻¹).

- X-ray Diffraction : Resolves hydrogen-bonding networks and π-π stacking interactions, critical for understanding supramolecular assembly .

Advanced Research Questions

Q. How can researchers design experiments to investigate the coordination chemistry of this compound with transition metals?

- Methodological Answer :

- Synthesis : React the guanidine ligand with metal precursors (e.g., Pt(trpy)Cl⁺) in anhydrous solvents under inert atmospheres. Monitor reaction progress via UV-Vis spectroscopy for ligand-to-metal charge transfer (LMCT) bands .

- Characterization : Use X-ray crystallography to determine binding modes (terminal vs. bridging). Electrochemical methods (cyclic voltammetry) assess redox activity of metal complexes.

- Challenge : Guanidine’s basicity may lead to hydrolysis of labile metal centers; optimize pH and solvent polarity to stabilize complexes .

Q. What strategies resolve contradictions in bioactivity data (e.g., antiviral vs. cytotoxic effects) for guanidine derivatives?

- Methodological Answer :

- Dose-Response Studies : Perform EC₅₀/IC₅₀ assays to distinguish therapeutic windows from cytotoxic thresholds. Use isogenic cell lines to isolate target-specific effects .

- Mechanistic Triangulation : Combine enzymatic assays (e.g., inhibition of viral polymerases) with transcriptomic profiling to identify off-target pathways. For example, guanidine’s inhibition of poliovirus replication may involve RNA-dependent RNA polymerase binding, but cytotoxicity could arise from mitochondrial stress .

- Data Validation : Replicate findings in orthogonal models (e.g., bacterial guanidine-degrading enzymes in Synechococcus) to confirm biological relevance .

Q. How can computational methods enhance the design of this compound-based catalysts or therapeutics?

- Methodological Answer :

- DFT Calculations : Model transition states for catalytic cycles (e.g., base-catalyzed reactions) or ligand-receptor binding energies. Use Gaussian or ORCA software with B3LYP/6-31G* basis sets .

- MD Simulations : Simulate solvation effects and conformational dynamics (e.g., guanidine’s rotational barriers) to predict stability under physiological conditions .

- Limitations : Validate in silico predictions with experimental kinetics (e.g., stopped-flow spectroscopy) to avoid overreliance on theoretical models .

Experimental Design and Reproducibility

Q. What protocols ensure reproducibility in guanidine-based catalytic studies?

- Methodological Answer :

- Standardization : Pre-dry solvents (e.g., CH₃CN over molecular sieves) and calibrate reaction temperatures (±1°C).

- Negative Controls : Include reactions without catalysts or with structurally distinct guanidines (e.g., unsubstituted guanidine) to isolate substituent effects .

- Reporting : Document all synthetic procedures, including failed attempts, in supplementary information. Follow Beilstein Journal guidelines for experimental transparency .

Q. How should researchers handle conflicting data on guanidine’s environmental toxicity versus biodegradability?

- Methodological Answer :

- Comparative Studies : Test guanidine persistence in microbial consortia (e.g., Synechococcus GD-EFE7942) versus abiotic conditions. Use LC-MS to quantify degradation intermediates .

- Ecotoxicology Assays : Pair Daphnia magna acute toxicity tests with soil column leaching studies to assess environmental fate .

- Data Synthesis : Use meta-analysis frameworks to reconcile discrepancies between lab-scale and field data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.